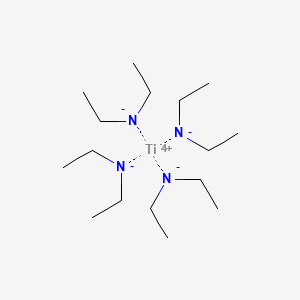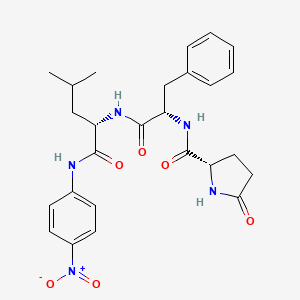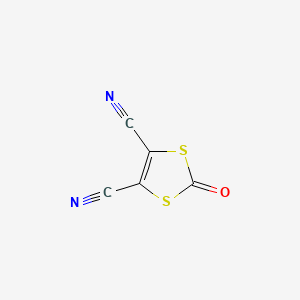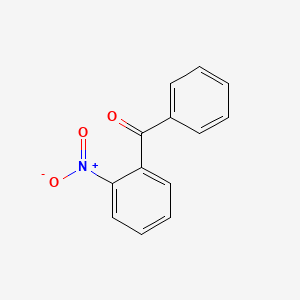
trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl
Vue d'ensemble
Description
“trans-4-Ethyl-4’-(4-propylcyclohexyl)-1,1’-biphenyl” is a chemical compound with the molecular formula C25H30 . It is also known as 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “trans-4-Ethyl-4’-(4-propylcyclohexyl)-1,1’-biphenyl” consists of 25 carbon atoms and 30 hydrogen atoms . The InChI code for this compound is 1S/C25H30/c1-3-5-21-12-16-24(17-13-21)25-18-14-23(15-19-25)11-10-22-8-6-20(4-2)7-9-22/h6-9,14-15,18-19,21,24H,3-5,12-13,16-17H2,1-2H3/t21-,24- .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.51 . It has a melting point of 107-109°C . The compound is solid at room temperature . It has a density of 1.0±0.1 g/cm3 . The boiling point is 457.5±34.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 69.0±0.8 kJ/mol . The flash point is 230.1±19.8 °C .Applications De Recherche Scientifique
Liquid Crystal Displays (LCDs)
This compound is utilized in the manufacturing of LCDs due to its ability to form stable liquid crystalline phases . The mesomorphic range of 134.0 to 169.0°C indicates its robustness in various temperature conditions, making it suitable for devices that require consistent performance over a wide range of operating temperatures .
Thermotropic Liquid Crystals
The compound’s ability to exhibit thermotropic liquid crystalline behavior is exploited in the creation of thermotropic liquid crystals . These materials change their optical properties in response to temperature changes, which can be used in temperature sensors and mood rings .
Non-Linear Optical Materials
Non-linear optical (NLO) materials: are essential for applications like optical switching and modulation. The structural properties of this biphenyl compound, particularly its conjugated double bonds , make it a candidate for NLO material research .
Drug Delivery Systems
Researchers are exploring the use of liquid crystalline compounds in targeted drug delivery systems . The structural specificity and phase behavior of this compound may allow for controlled release mechanisms in pharmaceutical applications .
Advanced Polymer Systems
The compound’s molecular structure is beneficial for designing advanced polymer systems with desirable mechanical and thermal properties. It can be incorporated into polymers to enhance their strength, flexibility, and durability .
Electro-Optic Modulators
In the field of electro-optics , this compound’s liquid crystalline phases can be aligned by electric fields, making it useful for modulating light in devices such as electro-optic modulators and variable optical attenuators .
Chiral Synthesis Medium
The chirality of the cyclohexyl group in this compound offers potential as a medium for chiral synthesis . It could be used to induce chirality in other molecules during chemical synthesis, which is particularly valuable in the production of enantiomerically pure pharmaceuticals .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1-ethyl-4-[4-(4-propylcyclohexyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30/c1-3-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(4-2)7-11-20/h6-7,10-11,14-17,19,21H,3-5,8-9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOALOUQODWWGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004823 | |
| Record name | 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |
CAS RN |
84540-37-4 | |
| Record name | trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that atmospheric transformation significantly impacts the hazards associated with LCMs. Can you elaborate on the implications of this finding for trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl?
A1: The research highlights that while trans-4-Ethyl-4'-(4-propylcyclohexyl)-1,1'-biphenyl itself might possess certain environmental risks, its transformation products, generated through atmospheric oxidation, could pose even greater hazards []. The study employed in silico models to predict the persistence, bioaccumulation potential, mobility, and toxicity of these transformation products. The results indicated that a significant portion of these products could be more persistent, bioaccumulative, and toxic compared to the parent compound. This implies that risk assessments focusing solely on the parent LCM might underestimate the actual environmental risks, emphasizing the need to consider the potential hazards posed by its atmospheric transformation products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




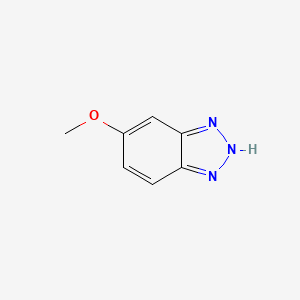


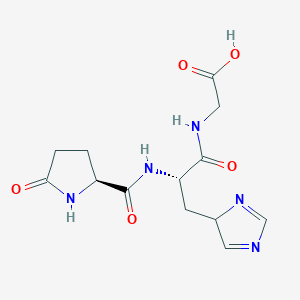
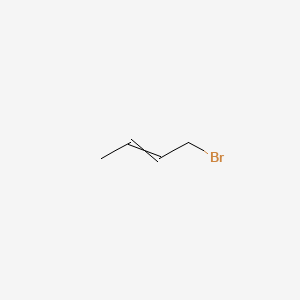
![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)

